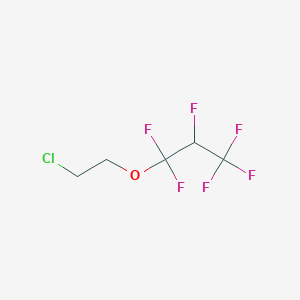

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane

Description

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane is a halogenated ether featuring a propane backbone substituted with six fluorine atoms and a 2-chloroethoxy group (-OCH₂CH₂Cl). Its molecular formula is C₅H₆ClF₆O, with a calculated molecular weight of 250.56 g/mol. The compound’s structure combines high electronegativity from fluorine with the reactivity of the chloroethoxy group, making it relevant for applications in specialty chemicals, refrigerants, or pharmaceuticals.

Properties

IUPAC Name |

1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF6O/c6-1-2-13-5(11,12)3(7)4(8,9)10/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNVUOKUALXDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382102 | |

| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-99-0 | |

| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of 2-chloroethanol with hexafluoropropane under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide (KOH) and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN), typically in polar aprotic solvents like acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are often used.

Major Products:

Substitution: Products include azidoethoxy and thiocyanatoethoxy derivatives.

Oxidation: Products include chloroethoxy aldehydes and carboxylic acids.

Scientific Research Applications

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its chloroethoxy and hexafluoropropane groups. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexafluoropropane group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular formulas, and physical/chemical characteristics:

Substituent Effects on Physical Properties

- Chloroethoxy vs. Chloromethoxy : The longer ethoxy chain in the target compound (-OCH₂CH₂Cl) increases molecular weight and boiling point compared to 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (-OCH₂Cl) .

- Fluorine Configuration : Isomerism significantly impacts properties. HFC236ea (1,1,2,3,3,3-hexafluoropropane) has a boiling point of 6.19°C , whereas its isomer HFC236fa (1,1,1,3,3,3-hexafluoropropane) is less toxic and widely used in refrigeration .

Reactivity and Stability

- Electron-Withdrawing Effects : Fluorine atoms reduce electron density on the propane backbone, making the compound resistant to oxidation. Chlorine in the ethoxy group may facilitate nucleophilic substitution reactions.

- Thermal Decomposition : Analogs like 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether release hazardous gases (e.g., hydrogen chloride) upon decomposition, necessitating careful handling .

Toxicity and Environmental Impact

- Toxicity: HFC236ea’s isomer (1,1,2,3,3,3-hexafluoropropane) is noted for higher toxicity compared to HFC236fa, underscoring the importance of fluorine positioning . Chlorinated ethers like 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane may pose inhalation risks due to volatile organic compound (VOC) emissions .

- Regulatory scrutiny is critical for industrial applications .

Biological Activity

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane (CAS No. 2926-99-0) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring both halogen and ether functionalities, suggests interesting biological activities that warrant detailed investigation.

- Molecular Formula : CHClFO

- Molecular Weight : 230.54 g/mol

- Physical State : Typically exists as a colorless liquid.

Biological Activity Overview

The biological activity of 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane is primarily characterized by its interactions with biological systems at the cellular level. Research indicates that halogenated compounds often exhibit significant cytotoxic properties and can affect metabolic pathways.

Recent studies have highlighted the cytotoxic effects of fluorinated compounds on cancer cells. For instance:

- Glycolysis Inhibition : Similar to other halogenated derivatives like 2-deoxy-D-glucose (2-DG), 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane may inhibit glycolysis by modulating hexokinase activity. This inhibition is particularly relevant in aggressive cancers such as glioblastoma multiforme (GBM), where glycolysis is upregulated .

Study 1: In Vitro Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various halogenated compounds on GBM cells. The results indicated that:

- IC50 Values : The fluorinated derivatives exhibited lower IC50 values compared to their non-fluorinated counterparts, suggesting enhanced potency in inhibiting cell proliferation under hypoxic conditions .

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind to hexokinase similarly to glucose, enhancing their effectiveness as metabolic inhibitors.

Study 2: Environmental Impact and Biodegradation

Another aspect of the biological activity of this compound involves its environmental persistence and biodegradation:

- Microbial Degradation : Research has shown that certain microbial strains can utilize chlorinated ethers as carbon sources. For example, Xanthobacter sp. was able to degrade bis(2-chloroethyl) ether effectively . This suggests potential pathways for bioremediation involving similar compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 230.54 g/mol |

| Potential Applications | Pharmaceuticals, Agrochemicals |

| Cytotoxicity (IC50 in GBM) | Lower than non-fluorinated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.